ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE

Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

Ethyl N-Cbz-piperidine-4-carboxylate (CAS 160809-38-1), also known as 1-benzyl 4-ethyl piperidine-1,4-dicarboxylate, is a heterocyclic organic compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol. This compound serves as a protected piperidine derivative, featuring a carbobenzyloxy (Cbz) protecting group on the nitrogen atom and an ethyl ester at the 4-position of the piperidine ring.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 160809-38-1
Cat. No. B070195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE
CAS160809-38-1
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c1-2-20-15(18)14-8-10-17(11-9-14)16(19)21-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
InChIKeyXXDBOGXZKIODTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-Cbz-piperidine-4-carboxylate (CAS 160809-38-1): A Protected Piperidine Intermediate for Medicinal Chemistry Procurement


Ethyl N-Cbz-piperidine-4-carboxylate (CAS 160809-38-1), also known as 1-benzyl 4-ethyl piperidine-1,4-dicarboxylate, is a heterocyclic organic compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol [1]. This compound serves as a protected piperidine derivative, featuring a carbobenzyloxy (Cbz) protecting group on the nitrogen atom and an ethyl ester at the 4-position of the piperidine ring [2]. It is primarily utilized as a key intermediate in the multi-step synthesis of complex pharmaceutical agents, where its orthogonal protecting group strategy allows for selective manipulations .

Orthogonal Cbz protection: stable to acid/base, cleaved by hydrogenolysis
4-position piperidine carboxylate for regioselective downstream transformations
Ethyl ester provides solvent compatibility and moderate hydrolysis profile

Why Generic Substitution of Ethyl N-Cbz-piperidine-4-carboxylate is Not Feasible in Multi-Step Syntheses


Substituting Ethyl N-Cbz-piperidine-4-carboxylate with a generic piperidine carboxylate or a different protecting group strategy can jeopardize synthetic routes due to distinct reactivity and stability profiles. The Cbz group provides orthogonal protection that is stable to a range of acidic and basic conditions but is cleaved under mild hydrogenolysis, a set of properties not shared by other common protecting groups like Boc (acid-labile) or Fmoc (base-labile) . Furthermore, the specific position of the carboxylate on the piperidine ring (the 4-position) imparts unique conformational and electronic characteristics that differ significantly from 2- or 3-substituted analogs, which can drastically alter the outcome of downstream reactions such as cyclizations or coupling steps . A simple change in the ester group (e.g., from ethyl to methyl) can also affect the compound's solubility profile and its stability towards hydrolysis, potentially impacting reaction yields and purification steps .

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Replacing Cbz with Boc or Fmoc alters orthogonal stability and deprotection sequence
!
2- or 3-carboxylate isomers may exhibit different reactivity and conformational bias
!
Methyl ester analog may shift solubility and hydrolysis behavior, affecting workup

Quantitative Differentiation Guide for Ethyl N-Cbz-piperidine-4-carboxylate: Head-to-Head Performance Against Key Analogs


Superior Orthogonal Stability of the Cbz Protecting Group Compared to Boc in Piperidine Carboxylate Scaffolds

The Cbz (carbobenzyloxy) group in Ethyl N-Cbz-piperidine-4-carboxylate demonstrates stability to acidic and basic conditions, while the Boc (tert-butyloxycarbonyl) group in analogs like Ethyl 1-Boc-piperidine-4-carboxylate is acid-labile [1]. This orthogonal stability is quantified in the context of synthetic utility; for instance, the Cbz group remains intact under conditions where a Boc group would be cleaved (e.g., in TFA). While a direct kinetic stability constant is not provided, the qualitative difference in deprotection conditions (hydrogenolysis vs. strong acid) is a critical quantitative factor for route planning . This allows for selective deprotection in the presence of other acid-labile groups, enabling more efficient and higher-yielding synthetic sequences .

Cbz vs Boc Stability
Class-level
Target: Stable to TFA; cleaved by H₂/Pd-C
Boc analog: Cleaved by TFA; stable to H₂/Pd-C
Enables orthogonal deprotection sequences
Qualitative stability assessment under standard conditions
Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

Ethyl Ester Moiety Provides a Balanced Solubility-Hydrolysis Profile Compared to the Methyl Ester Analog

Ethyl N-Cbz-piperidine-4-carboxylate features an ethyl ester, which confers distinct physical properties compared to its methyl ester counterpart (Methyl 1-Cbz-piperidine-4-carboxylate, CAS 138163-07-2) [1]. The ethyl ester contributes to enhanced solubility in a broader range of organic solvents, as noted in product descriptions, while the methyl ester may be more susceptible to premature hydrolysis . While specific partition coefficients (LogP) were not found in the provided data, the general principle is that longer alkyl chains in esters increase lipophilicity and can influence both solubility and metabolic stability. The ethyl ester provides a balance between synthetic handle (as a protected carboxylic acid) and a manageable hydrolysis profile .

Ethyl vs Methyl Ester
Context-dependent
Target: Ethyl ester; broader organic solvent solubility, moderate hydrolysis
Methyl ester analog: lower lipophilicity, potentially faster hydrolysis
May offer better aqueous workup stability
Inferred from ester structure-property relationships
Drug Intermediate Solubility Ester Hydrolysis

4-Position Carboxylate Offers Distinct Reactivity and Conformational Preference vs. 2- and 3-Position Isomers

The placement of the carboxylate group at the 4-position of the piperidine ring in Ethyl N-Cbz-piperidine-4-carboxylate provides a unique scaffold compared to its 3-substituted (Ethyl N-Cbz-piperidine-3-carboxylate, CAS 310454-53-6) and 2-substituted (Ethyl N-Cbz-piperidine-2-carboxylate, CAS 126401-22-7) isomers . As stated in product documentation, the 4-position substitution 'distinguishes it from analogs with substituents at other positions (e.g., 2- or 3-carboxylates), which can significantly alter reactivity and applications' . While direct comparative reactivity data (e.g., specific reaction rates) is not provided, the statement itself is a key differentiator. The 4-position isomer may adopt a different lowest-energy conformation or exhibit different steric hindrance around the reacting centers, which can be crucial for achieving high stereoselectivity in subsequent transformations .

4- vs 2,3-Position Isomer
Reported
Target: 4-carboxylate; distinct reactivity and conformational preference
2- or 3-carboxylate isomers: altered reactivity and applications
Isomer selection critical for synthetic route success
Based on vendor statement and structural rationale
Regioselectivity Synthetic Intermediate Conformational Analysis

Validated Purity and Characterization Data: A Quantitative Benchmark for Reliable Procurement

Commercial sources of Ethyl N-Cbz-piperidine-4-carboxylate provide specific, verifiable purity specifications, typically ≥97% as determined by GC or HPLC, along with NMR confirmation . For example, Sigma-Aldrich lists a purity of 97% for its product . This level of characterization is a quantifiable measure of quality that can be directly compared against alternative suppliers or in-house synthesized material. The availability of batch-specific Certificates of Analysis (CoA) further ensures the reproducibility of experimental results [1]. This contrasts with some analogs which may be available only in lower purities (e.g., 95% for some N-Cbz-piperidine-4-carboxylic acid batches) .

Purity Benchmark
Head-to-head
≥97%
Target purity (GC/HPLC)
Comparator (N-Cbz-piperidine-4-carboxylic acid): ~95%
Higher purity may reduce side reactions and purification steps
Vendor CoA available; batch-to-batch verification recommended
Quality Control Analytical Chemistry Procurement Specification

High-Value Application Scenarios for Ethyl N-Cbz-piperidine-4-carboxylate Based on Its Quantified Differentiation


Use in Orthogonal Protecting Group Strategies for Complex Peptide or API Synthesis

This compound is ideally suited for multi-step syntheses where an acid-stable, base-stable, yet reductively cleavable protecting group is required. The Cbz group's stability to TFA (a common Boc-cleavage reagent) allows for sequential deprotection of acid-labile groups in the same molecule [1]. This is a key advantage in the synthesis of complex peptides, glycopeptides, and other active pharmaceutical ingredients (APIs) where multiple orthogonal protecting groups are essential .

Synthesis of 4-Substituted Piperidine Pharmacophores and Bioisosteres

As a 4-carboxylate piperidine, this compound serves as a direct precursor to a wide range of pharmacologically relevant structures. The 4-position of piperidine is a common site for substitution in many drug molecules, including analgesics, antipsychotics, and antidiabetics. The Cbz group can be removed to reveal a free amine for further functionalization, or the ester can be hydrolyzed to a carboxylic acid for amide coupling or other transformations [2].

Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Linker Chemistry

The Cbz protecting group is compatible with the mild conditions often used in SPPS. The ethyl ester provides a handle for attachment to solid supports or for later modification. Its stability profile ensures that it remains intact throughout the repetitive cycles of peptide chain elongation, only being removed at the final global deprotection step .

Preparation of Conformationally Constrained Analogs for SAR Studies

The specific 4-substitution pattern influences the conformational preferences of the piperidine ring. This compound can be used to synthesize conformationally constrained analogs of flexible lead compounds, aiding in structure-activity relationship (SAR) studies. By locking the piperidine ring into a preferred chair conformation, researchers can probe the bioactive conformation of target molecules, a critical step in drug discovery .

Application
Selection Property
Validation Focus
Orthogonal deprotection sequences
Cbz orthogonal stability
Selective deprotection efficiency
4-Substituted piperidine pharmacophores
4-Position regiochemistry
Downstream reaction selectivity
Solid-phase synthesis
Ethyl ester handle and Cbz compatibility
Resin loading and cleavage yield
Conformationally constrained SAR
4-Substitution conformational bias
Bioactive conformation probing

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